6-Ethoxy-1-ethylquinolin-4(1H)-one can be classified as:
The synthesis of 6-Ethoxy-1-ethylquinolin-4(1H)-one can be achieved through several methods, predominantly involving multi-step organic reactions. One common synthetic route involves the Friedländer synthesis, which includes the following steps:
The molecular structure of 6-Ethoxy-1-ethylquinolin-4(1H)-one can be described as follows:
The compound can be represented using various structural notations:
CC(C)C1=CC2=C(C=C1)N=C(C2=O)C(=O)C
6-Ethoxy-1-ethylquinolin-4(1H)-one can participate in several chemical reactions, including:
The mechanism of action for 6-Ethoxy-1-ethylquinolin-4(1H)-one is linked to its interaction with biological targets, which may include enzymes and receptors involved in various metabolic pathways.
The compound may exert its effects by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to characterize the compound further, providing insights into its functional groups and molecular environment.
6-Ethoxy-1-ethylquinolin-4(1H)-one has several potential applications in various fields:
Further research is warranted to explore its full therapeutic potential, optimize synthesis methods for better yields, and investigate its biological activity through clinical studies.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5